Cas no 895025-82-8 ((2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide structure
895025-82-8 structure
商品名:(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide
CAS番号:895025-82-8
MF:C20H14BrN3OS2
メガワット:456.378660678864
CID:5847960
PubChem ID:26842661

(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • AKOS002068946
    • (2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
    • (E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
    • F2515-0694
    • 895025-82-8
    • (E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
    • (2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide
    • インチ: 1S/C20H14BrN3OS2/c21-15-5-7-17-18(11-15)27-20(23-17)24(13-14-3-1-9-22-12-14)19(25)8-6-16-4-2-10-26-16/h1-12H,13H2/b8-6+
    • InChIKey: JZONEQBWOYACHT-SOFGYWHQSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)SC(=N2)N(C(/C=C/C1=CC=CS1)=O)CC1C=NC=CC=1

計算された属性

  • せいみつぶんしりょう: 454.97617g/mol
  • どういたいしつりょう: 454.97617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 549
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 103Ų

(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2515-0694-2μmol
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2515-0694-3mg
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2515-0694-75mg
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2515-0694-50mg
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2515-0694-20mg
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2515-0694-30mg
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2515-0694-20μmol
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8 90%+
20μl
$79.0 2023-05-16
A2B Chem LLC
BA79825-5mg
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8
5mg
$272.00 2024-04-19
A2B Chem LLC
BA79825-100mg
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8
100mg
$697.00 2024-04-19
Life Chemicals
F2515-0694-15mg
(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
895025-82-8 90%+
15mg
$89.0 2023-05-16

(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 関連文献

(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamideに関する追加情報

Introduction to (2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound with the CAS number 895025-82-8. This compound is notable for its intricate molecular structure, which includes a benzothiazole ring, a pyridine moiety, and a thiophene group. The presence of these functional groups makes it a subject of interest in various fields of chemistry, particularly in drug discovery and materials science.

The compound's structure is characterized by a central amide group, which connects the benzothiazole and pyridine rings. The benzothiazole ring is further substituted with a bromine atom at the 6-position, adding to its electronic complexity. The thiophene group attached to the propenamide chain introduces additional aromaticity and potential for conjugation. This combination of structural features makes the compound a promising candidate for exploring novel chemical reactivity and biological activity.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have investigated its ability to act as a ligand in metalloenzyme inhibition, particularly targeting enzymes involved in neurodegenerative diseases such as Alzheimer's. The bromine substitution at the benzothiazole ring has been shown to enhance binding affinity to specific metalloenzymes, making it a valuable lead compound for drug development.

In addition to its medicinal applications, this compound has also been explored for its electronic properties. The conjugated system formed by the benzothiazole, pyridine, and thiophene groups exhibits unique optical and electronic characteristics. These properties make it a candidate for use in organic electronics, such as in light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in synthetic methodologies have enabled more efficient synthesis of this compound, facilitating its application in these areas.

The synthesis of (2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yl)prop-2-enamide involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent coupling with the pyridine and thiophene moieties. Researchers have optimized these steps to improve yield and purity, ensuring scalability for potential industrial applications.

Another area of interest lies in the compound's role as a building block for more complex molecular architectures. Its modular structure allows for easy functionalization, enabling chemists to explore diverse substitution patterns and investigate their effects on physical and chemical properties. This versatility has positioned the compound as a valuable tool in supramolecular chemistry and nanotechnology.

Furthermore, computational studies have provided insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the bromine substitution at the benzothiazole ring significantly influences the molecule's frontier molecular orbitals, enhancing its reactivity towards electrophilic substitution reactions. These findings have guided experimental efforts to tailor the compound's properties for specific applications.

In conclusion, (2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-3-(thiophen-2-yL)propenamide is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, combined with recent advancements in synthesis and characterization techniques, continues to unlock new possibilities for its use in drug discovery, electronics, and beyond.

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